4,4,4-Trifluoro-2-((4-methoxy-phenyl)-hydrazono)-1-phenyl-butane-1,3-dione
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Overview
Description
4,4,4-Trifluoro-2-((4-methoxy-phenyl)-hydrazono)-1-phenyl-butane-1,3-dione is a synthetic organic compound characterized by the presence of trifluoromethyl, methoxyphenyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-2-((4-methoxy-phenyl)-hydrazono)-1-phenyl-butane-1,3-dione typically involves the reaction of 4-methoxyphenylhydrazine with 4,4,4-trifluoro-1-phenyl-1,3-butanedione under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-2-((4-methoxy-phenyl)-hydrazono)-1-phenyl-butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to an amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
4,4,4-Trifluoro-2-((4-methoxy-phenyl)-hydrazono)-1-phenyl-butane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-2-((4-methoxy-phenyl)-hydrazono)-1-phenyl-butane-1,3-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The hydrazono group can form hydrogen bonds with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 4,4,4-Trifluoro-2-(4-methoxyphenyl)-3-oxobutanenitrile
- Ethyl 4,4,4-trifluoro-2-butynoate
- Diethyl [4-phenyl-3-(trifluoromethyl)thiophen-2-yl]phosphonate
Uniqueness
4,4,4-Trifluoro-2-((4-methoxy-phenyl)-hydrazono)-1-phenyl-butane-1,3-dione is unique due to its combination of trifluoromethyl, methoxyphenyl, and phenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C17H13F3N2O3 |
---|---|
Molecular Weight |
350.29 g/mol |
IUPAC Name |
(Z)-1,1,1-trifluoro-4-hydroxy-3-[(4-methoxyphenyl)diazenyl]-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/C17H13F3N2O3/c1-25-13-9-7-12(8-10-13)21-22-14(16(24)17(18,19)20)15(23)11-5-3-2-4-6-11/h2-10,23H,1H3/b15-14-,22-21? |
InChI Key |
CJPIRAYKSIRTKE-BLGAYRSQSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N=N/C(=C(/C2=CC=CC=C2)\O)/C(=O)C(F)(F)F |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC(=C(C2=CC=CC=C2)O)C(=O)C(F)(F)F |
Origin of Product |
United States |
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